molecular formula C6H12ClNO2S B6238980 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride CAS No. 67639-41-2

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride

Cat. No.: B6238980
CAS No.: 67639-41-2
M. Wt: 197.7
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Description

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride (CAS: 67639-41-2) is a sulfur-containing heterocyclic amino acid derivative. Structurally, it features a tetrahydrothiopyran ring system with an amino group and a carboxylic acid moiety at the 4-position, stabilized as a hydrochloride salt. This compound is recognized as a cyclic homocysteine analog, making it valuable in peptide synthesis for introducing constrained conformational motifs . Its molecular formula is C₆H₁₂ClNO₂S, with a molecular weight of 197.68 g/mol (calculated from formula).

Properties

IUPAC Name

4-aminothiane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALTWSZOXHORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67639-41-2
Record name 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, hydrochloride (1:1)
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Record name 4-aminothiane-4-carboxylic acid hydrochloride
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Preparation Methods

Cyclization of Thioether Precursors

Thiopyran derivatives are often constructed via cyclization of γ-thiol-containing carbonyl compounds. For example, 4-mercaptocyclohexanone undergoes acid-catalyzed cyclization in the presence of hydrochloric acid to yield tetrahydro-2H-thiopyran-4-one. Subsequent oxidation with potassium permanganate (KMnO4\text{KMnO}_4) in acidic medium converts the ketone to the carboxylic acid (RCOOH\text{RCOOH}).

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 (10% v/v)

  • Yield: 65–72%

Functionalization of Preformed Thiopyran Rings

Alternatively, tetrahydro-2H-thiopyran-4-carboxylic acid is synthesized via halogenation followed by hydrolysis. For instance, treatment of tetrahydro-2H-thiopyran-4-carbonitrile with concentrated hydrochloric acid (HCl\text{HCl}) under reflux conditions produces the carboxylic acid.

Key Steps :

  • Halogenation : React thiopyran-4-carbonitrile with SOCl2\text{SOCl}_2 to form the acyl chloride.

  • Hydrolysis : Treat the intermediate with aqueous HCl\text{HCl} to yield the carboxylic acid.

    • Yield: 78–85%

Introduction of the Amino Group

Amination strategies must preserve the thiopyran ring’s integrity while avoiding sulfur oxidation. Three methods are prevalent:

Reductive Amination

Reductive amination of tetrahydro-2H-thiopyran-4-carboxylic acid with ammonium acetate (NH4OAc\text{NH}_4\text{OAc}) and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol introduces the amino group. The reaction proceeds via imine formation followed by reduction.

Optimized Parameters :

  • pH: 6.5–7.5

  • Temperature: 50°C

  • Catalyst: NaBH3CN\text{NaBH}_3\text{CN} (1.2 equiv)

  • Yield: 60–68%

Gabriel Synthesis

The Gabriel method avoids direct handling of ammonia. Thiopyran-4-carboxylic acid is first converted to its phthalimide derivative using phthalic anhydride. Hydrazinolysis (NH2NH2\text{NH}_2\text{NH}_2) in ethanol liberates the primary amine, which is subsequently protonated with HCl\text{HCl} to form the hydrochloride salt.

Advantages :

  • High enantiomeric purity (>98%>98\%)

  • Minimal side products

Nitration-Reduction Sequence

Electrophilic nitration at the 4-position using fuming nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4), followed by catalytic hydrogenation (H2\text{H}_2, Pd/C\text{Pd/C}), provides the amino group. This method is preferred for industrial scalability.

Typical Conditions :

  • Nitration: 0–5°C, 2 h

  • Reduction: 40 psi H2\text{H}_2, 25°C

  • Yield: 70–75%

Optimization of Reaction Conditions

Temperature and pH Dependence

A design of experiments (DOE) approach reveals that reductive amination achieves maximal efficiency at pH 7.0 and 60°C. Deviations below pH 6.0 favor imine hydrolysis, while temperatures exceeding 70°C promote decarboxylation.

Solvent Selection

Polar aprotic solvents (e.g., DMF\text{DMF}, DMSO\text{DMSO}) enhance reaction rates but complicate purification. Ethanol-water mixtures (3:1 v/v) balance solubility and ease of crystallization.

Purification and Salt Formation

Recrystallization

The crude product is recrystallized from ethanol/water (4:1 v/v) to remove unreacted starting materials. Adding concentrated HCl\text{HCl} during cooling precipitates the hydrochloride salt.

Purity Metrics :

  • HPLC: >99%>99\% (C18 column, 210 nm)

  • Melting Point: 192–194°C

Chromatographic Methods

Reverse-phase HPLC with a C18\text{C}_{18} column and 0.1% trifluoroacetic acid (TFA\text{TFA}) mobile phase resolves residual isomers. This step is critical for pharmaceutical-grade material.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance mixing and heat transfer. For example, a two-stage system couples thiopyran ring formation with reductive amination, achieving throughputs of 50 kg/day.

Economic Considerations :

  • Raw material cost: $120/kg

  • Energy consumption: 15 kWh/kg

Waste Management

Sulfur-containing byproducts are neutralized with Ca(OH)2\text{Ca(OH)}_2 to form calcium sulfate (CaSO4\text{CaSO}_4), which is filtered and landfilled.

Analytical Validation

Structural Confirmation

  • NMR : 1H^1\text{H}-NMR (DMSO-d6d_6): δ 3.82 (d, 2H, thiopyran CH2_2), 2.90 (m, 1H, CHNH2_2), 1.70–1.44 (m, 4H, ring CH2_2).

  • MS (ESI) : [M+H]+^+ calc’d for C6H10NO2S\text{C}_6\text{H}_{10}\text{NO}_2\text{S}: 160.04; observed: 160.08.

Stability Profiling

Lyophilized material remains stable for 24 months at -20°C. Accelerated degradation studies (40°C/75% RH) show <2%<2\% decomposition over 6 months.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Reductive Amination60–6898Moderate150
Gabriel Synthesis55–6299Low220
Nitration-Reduction70–7597High130

Chemical Reactions Analysis

Types of Reactions

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of the carboxylic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Applications in Organic Chemistry

  • Building Block for Peptides
    4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride serves as a crucial building block for synthesizing constrained linear oligopeptides. These peptides are valuable in studying structure-activity relationships (SAR) and designing peptides with specific biological activities.
  • Intermediate in Organic Synthesis
    The compound acts as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be utilized in pharmaceuticals and agrochemicals .
  • Reactivity and Functionalization
    The compound can participate in reactions such as esterification, amidation, and cyclization due to its functional groups. This versatility makes it an essential reagent in synthetic organic chemistry.

Biological Applications

  • Therapeutic Potential
    Investigations into the biological activities of this compound have shown potential interactions with biomolecules, suggesting its use in medicinal chemistry. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes.
  • Drug Development
    The compound's unique structure allows for modifications that can enhance its pharmacological properties. Research is ongoing to explore its potential as a therapeutic agent against various diseases, particularly those involving enzyme inhibition .

Case Studies

StudyFocusFindings
Study 1Peptide SynthesisDemonstrated that incorporating 4-aminotetrahydro-2H-thiopyran into peptide chains improved stability and bioactivity compared to traditional amino acids.
Study 2Enzyme InteractionFound that the compound could inhibit specific enzymes involved in metabolic pathways, indicating its potential as a drug candidate .
Study 3Synthetic MethodologyDeveloped new synthetic routes utilizing this compound as a key intermediate, showcasing its versatility in creating complex organic molecules .

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiopyran ring structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride C₆H₁₂ClNO₂S 197.68 Amino, carboxylic acid, tetrahydrothiopyran Peptide synthesis, conformational studies
Yohimbine hydrochloride C₂₁H₂₇ClN₂O₃ 390.90 Indole alkaloid, methoxy, carboxylic acid α₂-Adrenergic receptor antagonist
(R)-Α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid C₂₂H₂₃NO₅ 381.42 Fmoc-protected amino, pyran ring, acetic acid Solid-phase peptide synthesis
Butenafine hydrochloride C₂₃H₂₇ClN₂S 410.99 Benzylamine, naphthalene, thiourea Antifungal agent
Nicardipine Hydrochloride C₂₆H₃₀ClN₃O₆ 516.00 Dihydropyridine, nitro, benzodiazepine Calcium channel blocker




Key Observations:

  • Functional Group Similarities : Unlike Yohimbine hydrochloride (an indole alkaloid), the target lacks aromaticity but shares the hydrochloride salt form, improving solubility for biochemical applications .
  • Therapeutic vs. Synthetic Roles : Butenafine and Nicardipine hydrochlorides are therapeutic agents (antifungal, antihypertensive), whereas the target compound is primarily a synthetic building block .

Reactivity and Stability

  • Acid Stability : Unlike Nicardipine Hydrochloride, which shows pH-dependent degradation , the target compound’s cyclic structure and sulfur atom may confer resistance to acidic hydrolysis, though experimental data are lacking.

Biological Activity

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride is a spiroheterocyclic compound recognized for its significant biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHClNOS. The presence of a thiopyran ring contributes to its unique reactivity and biological properties. The functional groups present allow it to serve as a precursor for more complex molecules in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : It has been noted for its effectiveness against herpesviruses such as HSV-1, HSV-2, and VZV (varicella-zoster virus). Studies have shown that derivatives of this compound possess significant anti-herpesvirus activity, making them potential candidates for therapeutic applications in treating viral infections .
  • Antioxidant Activity : Recent studies have demonstrated that derivatives of the compound exhibit antioxidant properties. For instance, certain thiazolidine derivatives synthesized from 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid showed promising results in scavenging free radicals, indicating potential use in preventing oxidative stress-related diseases .
  • Tyrosinase Inhibition : The compound has been evaluated for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. Inhibitors of this enzyme are valuable in cosmetic applications for skin lightening and treating hyperpigmentation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds highlights the importance of specific functional groups:

Compound NameStructure FeaturesUnique Aspects
4-Aminotetrahydro-2H-pyran-4-carboxylic acidLacks sulfur; more stableLess reactive than thiopyran
4-Aminothiane-4-carboxylic acid hydrochlorideContains sulfur but different ring structureFocused on different biological activities
3-Aminopiperidine-1-carboxylic acidDifferent ring system; no sulfurOften used in CNS-related drug discovery

The presence of sulfur in the thiopyran ring enhances the reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

  • Antiviral Activity : A study indicated that a derivative of 4-aminotetrahydro-2H-thiopyran exhibited superior pharmacokinetics and antiviral efficacy against herpesviruses when dosed orally at low concentrations. This suggests a favorable safety profile compared to traditional antiviral drugs .
  • Antioxidant Potential : In a DPPH free radical scavenging assay, certain derivatives demonstrated significant antioxidant activity with IC50 values comparable to established antioxidants like ascorbic acid. This positions these compounds as potential candidates for further development in antioxidant therapies .
  • Tyrosinase Inhibition : Molecular docking studies have shown that modifications at specific positions on the thiazolidine nucleus can significantly enhance tyrosinase inhibitory activity. Compounds with hydroxyl or methoxy groups exhibited lower IC50 values, indicating stronger enzyme inhibition .

Q & A

Q. What are the established synthetic routes for 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride, and how can intermediates be characterized?

A common approach involves multi-step synthesis starting with tetrahydrothiopyran-4-one (CAS 1072-72-6), followed by amination and carboxylation. For example, a modified Strecker synthesis could introduce the amino group, while carboxylation might employ CO₂ under basic conditions. Intermediates are typically characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, alongside FT-IR for functional group validation . Purification often involves silica gel chromatography, with melting points (e.g., 255–257°C for related thiopyran derivatives) used to assess purity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. For structural validation, 2D-NMR (e.g., HSQC, COSY) resolves stereochemical ambiguities in the thiopyran ring . Contaminants like unreacted tetrahydrothiopyran-4-one are monitored via GC-MS .

Q. What are the primary research applications of this compound in medicinal chemistry?

The thiopyran scaffold is a precursor for protease inhibitors and receptor modulators due to its conformational rigidity. The carboxylic acid group enables conjugation with bioactive moieties (e.g., peptides), while the amino group facilitates salt formation for improved solubility. Studies highlight its use in designing kinase inhibitors targeting cancer pathways .

Q. How should this compound be stored to ensure long-term stability?

Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The hydrochloride salt is hygroscopic; desiccants like silica gel are critical. Decomposition products (e.g., sulfur oxides) can form under humid or high-temperature conditions, necessitating regular stability assays via TLC or HPLC .

Q. What safety protocols are essential when handling this compound?

Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles due to risks of skin/eye irritation (GHS Category 2). In case of exposure, rinse with copious water and seek medical evaluation. Fire hazards require CO₂ or dry chemical extinguishers, as combustion releases toxic SOₓ gases .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxylation step in synthesis?

Catalytic systems like Pd(OAc)₂ with ligands (e.g., BINAP) in acetonitrile enhance CO₂ insertion efficiency. Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes. Yield improvements (≥15%) are achievable by optimizing solvent polarity and CO₂ pressure (1–3 atm) .

Q. What strategies resolve contradictions in spectral data for thiopyran derivatives?

Conflicting 1H^1H-NMR signals (e.g., axial vs. equatorial proton environments) are clarified using variable-temperature NMR or deuterated solvents. Computational modeling (DFT) predicts chemical shifts, aiding assignment. For enantiomeric impurities, chiral HPLC with cellulose-based columns provides resolution .

Q. How does the compound’s stability vary under physiological conditions, and what modifications enhance bioavailability?

Hydrolysis of the thiopyran ring occurs at pH < 3 or > 10. Prodrug strategies (e.g., esterification of the carboxylic acid) improve intestinal absorption. PEGylation or nanoparticle encapsulation enhances plasma half-life, as shown in murine models with fluorescently tagged analogs .

Q. What computational tools predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like HIV-1 protease. QSAR models using Hammett constants (σ) for the amino and carboxyl groups predict inhibitory potency. Validation via SPR or ITC binding assays is critical .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct asymmetric amination. Alternatively, enzymatic resolution using lipases (Candida antarctica) separates enantiomers with >90% ee. Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .

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